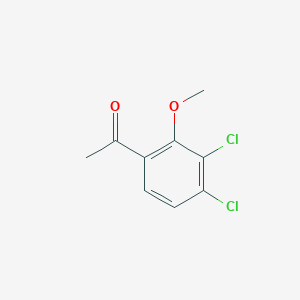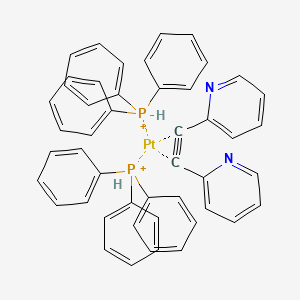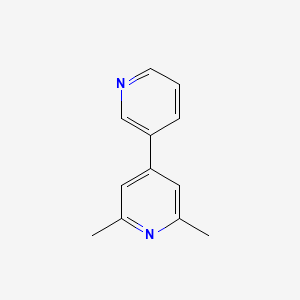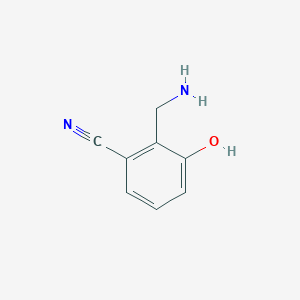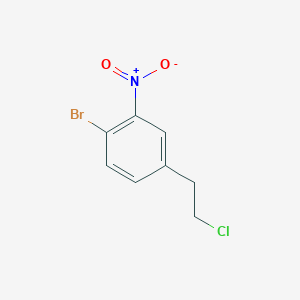
1-(2,5-Difluoro-4-hydroxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Difluoro-4-hydroxyphenyl)ethanone is an aromatic ketone with the molecular formula C8H6F2O2. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, along with an ethanone group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(2,5-Difluoro-4-hydroxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the Fries rearrangement of 4-fluorophenyl acetate with aluminum chloride as a catalyst, performed without solvent at temperatures between 115°C and 150°C . This method is efficient and yields a high purity product.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound for commercial use.
Analyse Chemischer Reaktionen
1-(2,5-Difluoro-4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Difluoro-4-hydroxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways. Its fluorinated structure allows for the study of fluorine’s effects on biological systems.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs targeting specific enzymes or receptors. Its ability to undergo various chemical modifications makes it a versatile candidate for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism by which 1-(2,5-Difluoro-4-hydroxyphenyl)ethanone exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity or binding affinity. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Molecular targets and pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and modulation of metabolic pathways. These interactions can lead to changes in cellular processes and biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Difluoro-4-hydroxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(2,4-Difluoro-5-hydroxyphenyl)ethanone: This compound has a similar structure but with different positions of the fluorine atoms, leading to variations in reactivity and applications.
1-(4,5-Difluoro-2-hydroxyphenyl)ethanone:
1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone: This compound has only one fluorine atom, resulting in different reactivity and applications compared to the difluorinated analog.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and hydroxyl group, which imparts distinct chemical properties and reactivity patterns.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique structure and reactivity make it valuable for research in chemistry, biology, medicine, and industry
Eigenschaften
Molekularformel |
C8H6F2O2 |
|---|---|
Molekulargewicht |
172.13 g/mol |
IUPAC-Name |
1-(2,5-difluoro-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6F2O2/c1-4(11)5-2-7(10)8(12)3-6(5)9/h2-3,12H,1H3 |
InChI-Schlüssel |
BKXQUCZLTRMRHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1F)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


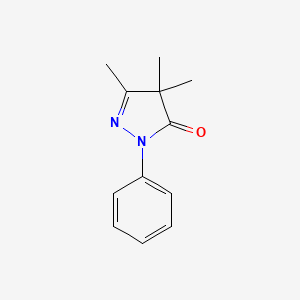
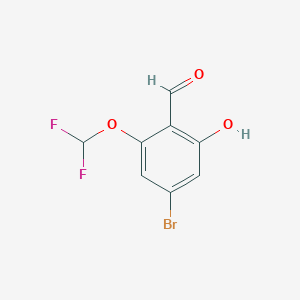
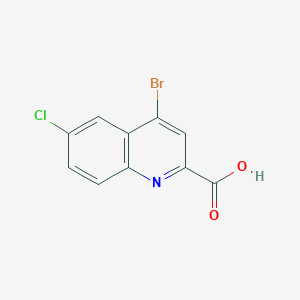
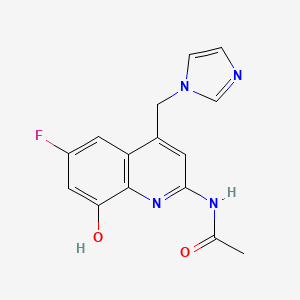
![[9,9'-Bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B13134971.png)
